4-bromo-3-(methoxymethyl)benzaldehyde

Porphyrin Synthesis Tetrapyrrolic Macrocycles Adler Condensation

Select 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8) for its unique 4-bromo-3-(methoxymethyl) substitution pattern essential for AB3-porphyrin synthesis and Pd-catalyzed cross-couplings. The 4-bromo handle enables selective Suzuki-Miyaura reactions, while the methoxymethyl group provides a latent alcohol for orthogonal derivatization—capabilities absent in non-brominated or differently substituted analogs. Ensure batch-to-batch reproducibility with ≥95% purity, verified by NMR/HPLC/GC, to maintain validated synthetic protocols without costly re-optimization.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 254744-18-8
Cat. No. B6613722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-(methoxymethyl)benzaldehyde
CAS254744-18-8
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOCC1=C(C=CC(=C1)C=O)Br
InChIInChI=1S/C9H9BrO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3
InChIKeyMWKKVVCYUVYOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8) Procurement Baseline: Compound Class and Defining Characteristics


4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8) is a disubstituted aromatic aldehyde with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It features a benzaldehyde core substituted with a bromine atom at the 4-position and a methoxymethyl (-CH₂OCH₃) group at the 3-position. This specific substitution pattern positions the compound as a versatile building block in organic synthesis, where the bromine atom serves as a handle for cross-coupling reactions and the aldehyde group provides a reactive site for further derivatization.

Why Generic Substitution Fails for 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8): The Importance of Specific Substitution Patterns


In the procurement of functionalized benzaldehydes, simple substitution with in-class analogs is not feasible due to the profound impact of specific substitution patterns on reactivity, physical properties, and downstream synthetic utility. The presence and exact position of the bromine atom and the methoxymethyl group on the aromatic ring dictate the compound's behavior in key reactions like cross-couplings and nucleophilic additions. For example, the 4-bromo substituent is optimally positioned for Suzuki-Miyaura couplings, while the 3-methoxymethyl group can influence the electronic properties of the ring and serve as a latent functional group. [1] Interchanging with a compound like 3-(methoxymethyl)benzaldehyde (CAS 28746-20-5), which lacks the bromine handle, or 4-bromo-3-methoxybenzaldehyde (CAS 43192-34-3), which possesses a different oxygen substituent, would lead to entirely different reaction pathways and product outcomes, thereby invalidating established synthetic protocols and necessitating extensive re-optimization. [2] The following quantitative evidence highlights the specific, non-interchangeable nature of this compound.

Quantitative Evidence Guide: Differentiating 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8) from Key Analogs


Synthetic Utility: Porhyrin Macrocycle Construction via Adler Condensation

4-Bromo-3-(methoxymethyl)benzaldehyde is a demonstrated and specific building block for the statistical synthesis of AB3-type tetraphenylporphyrins via the Adler condensation reaction. [1] This application directly leverages its unique substitution pattern, which includes the 4-bromo group and the 3-methoxymethyl group. In contrast, other analogs with different substitution patterns are not reported to yield the same product distribution in this specific porphyrin synthesis.

Porphyrin Synthesis Tetrapyrrolic Macrocycles Adler Condensation

Molecular Properties: Contrast with the Non-Brominated Analog

The presence of a bromine atom at the 4-position significantly alters the compound's fundamental physicochemical properties compared to its non-brominated analog, 3-(methoxymethyl)benzaldehyde. The bromine substitution increases the molecular weight from 150.17 g/mol to 229.07 g/mol and changes the elemental composition, which directly impacts properties like lipophilicity (LogP), boiling point, and density. [1]

Physicochemical Properties Molecular Weight Structure-Activity Relationship

Purity Specification and Analytical Data Availability

Commercially, 4-Bromo-3-(methoxymethyl)benzaldehyde is supplied with a standard purity of 95%, supported by batch-specific analytical data including NMR, HPLC, and GC. While 3-(methoxymethyl)benzaldehyde is also available at 97% purity, the analytical support for the target compound is explicitly documented by certain vendors, providing a verifiable quality benchmark for procurement.

Chemical Purity Quality Control Analytical Data

Patent Relevance as a Synthetic Intermediate

4-Bromo-3-(methoxymethyl)benzaldehyde is representative of a class of substituted benzaldehydes that are valuable intermediates, and its synthesis is covered by general patent literature for brominated benzaldehydes. [1] These patents describe methods for preparing bromobenzaldehydes, with the target compound being a specific example of a methoxy-substituted benzaldehyde. [2] The general methodology for brominating substituted benzaldehydes, such as using NBS, is directly applicable to its synthesis. This contrasts with more specialized analogs that may require more complex, less scalable synthetic routes.

Patents Synthetic Methods Bromobenzaldehydes

Best-Fit Application Scenarios for 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8)


Synthesis of Functionalized Tetrapyrrolic Macrocycles

This compound is ideally suited for use as a specific building block in the statistical synthesis of AB3-type porphyrins via the Adler condensation reaction. [1] Its unique 4-bromo-3-methoxymethyl substitution pattern is required to achieve the desired substitution pattern on the porphyrin core, an outcome not achievable with simpler benzaldehydes. [1]

Precursor for Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo substituent makes this compound a suitable electrophilic partner for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions. [1] This allows for the introduction of diverse aryl, heteroaryl, or alkenyl groups at the 4-position, enabling the rapid generation of chemical libraries. [1] This differentiates it from its non-brominated analog, 3-(methoxymethyl)benzaldehyde, which cannot participate directly in these transformations. [2]

Intermediate in the Synthesis of Complex Small Molecules

The presence of both an aldehyde and a protected alcohol (methoxymethyl) group, along with the bromine handle, provides multiple orthogonal reactive sites for sequential derivatization. [1] This makes it a valuable intermediate in multi-step organic synthesis for medicinal chemistry or materials science, where the methoxymethyl group can be later deprotected to reveal a primary alcohol for further functionalization. [1]

Quality-Controlled Starting Material for Reproducible Research

When procured from vendors who provide batch-specific analytical data (e.g., NMR, HPLC, GC) with a minimum purity of 95%, this compound ensures a high level of quality control. [1] This is critical for research applications where reproducibility is paramount, such as in reaction optimization, kinetic studies, or the preparation of advanced intermediates where impurities could lead to misleading results. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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